molecular formula C5H4BrIN2 B1270907 2-Amino-5-bromo-3-iodopyridine CAS No. 381233-96-1

2-Amino-5-bromo-3-iodopyridine

Cat. No.: B1270907
CAS No.: 381233-96-1
M. Wt: 298.91 g/mol
InChI Key: XPERZSKJGNUSHI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative with significant importance in pharmaceutical and chemical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are widely used in cancer chemotherapy .

Preparation Methods

The synthesis of 2-Amino-5-bromo-3-iodopyridine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination.

    Bromination: 2-aminopyridine is treated with N-bromosuccinimide (NBS) in an organic solvent to introduce the bromine atom at the 5-position. The reaction is carried out under controlled conditions to minimize side reactions and maximize yield.

    Iodination: The brominated product is then subjected to iodination using iodine in the presence of an oxidizing agent such as sodium periodate (NaIO4).

Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact. Improvements in reaction conditions and purification procedures have made the scale-up process more efficient and commercially viable .

Chemical Reactions Analysis

2-Amino-5-bromo-3-iodopyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in drug synthesis .

Scientific Research Applications

Pharmaceutical Development

Role as a Pharmaceutical Intermediate

2-Amino-5-bromo-3-iodopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique halogenated structure enhances biological activity, making it particularly valuable in the development of targeted therapies for cancer and neurological disorders. For instance, the compound has been utilized in synthesizing novel antitumor agents that exhibit selective cytotoxicity against cancer cells while minimizing effects on normal cells .

Case Study: Synthesis of Antitumor Agents

A recent study demonstrated the successful synthesis of a series of compounds derived from this compound that showed promising antitumor activity in vitro. The derivatives were tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring could enhance potency and selectivity .

Studying Enzyme Interactions

Researchers utilize this compound to investigate enzyme interactions and mechanisms. This compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets. Studies have indicated that it can modulate enzyme activity through competitive inhibition, which is essential for understanding drug action mechanisms .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is used in formulating agrochemicals, particularly herbicides and pesticides. Its structure allows for the targeting of specific plant pathways, improving the efficacy of these chemicals while reducing environmental impact. Research has indicated that derivatives of this compound exhibit selective herbicidal activity against common weeds without harming crop species .

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its application includes use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where it helps improve sensitivity and specificity during analysis .

Mechanism of Action

Biological Activity

2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly tyrosine kinase inhibitors, which are vital in cancer treatment. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits significant interactions with enzymes and proteins, influencing their activity. Notably, it is involved in synthesizing tyrosine kinase inhibitors, which play a critical role in inhibiting cell proliferation and survival pathways in cancer cells. The compound's structure allows it to participate in various biochemical reactions, making it a versatile building block for drug development.

PropertyDescription
Molecular FormulaC₅H₄BrIN₂
Molecular Weight298.81 g/mol
SolubilitySoluble in polar organic solvents
ToxicityHarmful if swallowed; causes skin irritation

Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. Its role in inhibiting tyrosine kinases leads to reduced proliferation rates in cancerous cells. Experimental studies have demonstrated that the compound can effectively inhibit tumor growth in animal models when administered at appropriate dosages.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of this compound on human cancer cell lines, it was observed that treatment with the compound resulted in a significant decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM for several cancer cell lines, indicating potent anti-proliferative activity.

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules. The compound binds to tyrosine kinases, inhibiting their activity and subsequently blocking the signaling pathways responsible for promoting cell division and survival.

MechanismDescription
Tyrosine Kinase InhibitionBlocks kinase activity, preventing downstream signaling
Modulation of Gene ExpressionAlters transcriptional activity related to cell proliferation
Interaction with ReceptorsMay affect receptor-mediated signaling pathways

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions has been assessed. Studies indicate that while the compound remains stable under standard conditions, it may degrade over time or under extreme conditions such as high temperatures or prolonged light exposure. This stability is crucial for its application in long-term studies and therapeutic settings.

Dosage Effects in Animal Models

Dosage studies have revealed that the effects of this compound vary significantly between different concentrations. Lower doses tend to exhibit therapeutic benefits, particularly in tumor inhibition, while higher doses may lead to cytotoxicity.

Table 3: Dosage Effects on Tumor Growth Inhibition

Dose (mg/kg)Tumor Growth Inhibition (%)
1030
2555
5080

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-5-bromo-3-iodopyridine to improve yield and purity?

Answer:

  • Key Parameters :
    • Bromination/Iodination : Start with 2-amino-3-methylpyridine and use controlled stoichiometry (e.g., 1.2 equivalents of NBS for bromination at position 5) under inert atmosphere.
    • Microwave Assistance : Microwave irradiation (e.g., 100°C, 30 min) reduces reaction time and minimizes side products, as demonstrated in imidazoheterocycle synthesis .
    • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity.
  • Yield Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., Pd(OAc)₂ for cross-coupling steps).
  • References : .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

Answer:

  • Techniques :
    • NMR : ¹H NMR (DMSO-d₆) identifies amine protons (~6.5 ppm) and halogenated aromatic signals. ¹³C NMR confirms C-Br (105–110 ppm) and C-I (75–80 ppm).
    • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (theoretical: 298.94 g/mol).
  • Conflict Resolution :
    • Tautomerism : If amine proton shifts vary, use variable-temperature NMR.
    • Computational Validation : Compare experimental IR stretches (e.g., N-H ~3400 cm⁻¹) with DFT-predicted vibrational modes .
  • References : .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • DFT Insights :
    • Electron-withdrawing halogens (Br, I) activate the ring for electrophilic substitution.
    • Amino group directs reactions to ortho/para positions.
  • Reactivity Trends :
    • Iodine’s lower electronegativity (vs. Br) favors oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    • Bromine at position 5 stabilizes intermediates in Ullmann-type reactions.
  • Experimental Validation : Test regioselectivity using model reactions (e.g., coupling with phenylboronic acid) .

Q. What methodological approaches resolve contradictions between experimental and computational spectroscopic data for this compound?

Answer:

  • Refine Computational Models :
    • Include exact exchange in DFT functionals (e.g., B3LYP-D3) to improve accuracy in predicting NMR shifts .
    • Use solvent-effect corrections (e.g., PCM model for DMSO).
  • Experimental Adjustments :
    • Repeat spectroscopy under controlled humidity/temperature.
    • Validate with X-ray crystallography if single crystals are obtainable.
  • References : .

Q. How can regioselectivity in substitution reactions of this compound be predicted using computational methods?

Answer:

  • Computational Tools :
    • Fukui Indices : Identify nucleophilic sites (e.g., C-4 position) via Fukui f⁻ values.
    • Electrostatic Potential Maps : Highlight electron-rich regions for electrophilic attack.
  • Case Study :
    • Iodine at position 3 increases electron density at C-4, favoring nitration. Validate with HPLC monitoring of reaction products .
  • References : .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage :
    • Store at 2–8°C under argon in amber glass vials.
    • Use desiccants (e.g., silica gel) to prevent hydrolysis.
  • Safety :
    • PPE: Nitrile gloves, N95 masks, and fume hood use per GHS warnings (H302, H315) .
    • Decomposition: Avoid prolonged exposure to light or heat (>40°C).
  • References : .

Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control in halogen exchange reactions of this compound?

Answer:

  • Experimental Design :
    • Temperature Variation : Perform reactions at 25°C (kinetic control) vs. 80°C (thermodynamic control).
    • Time Monitoring : Use GC-MS to track intermediate formation (e.g., 2-amino-3-iodo-5-bromopyridine).
  • Computational Support :
    • Calculate activation barriers (ΔG‡) for competing pathways (e.g., Br → I exchange at C-3 vs. C-5) .
  • References : .

Properties

IUPAC Name

5-bromo-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPERZSKJGNUSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363974
Record name 2-Amino-5-bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381233-96-1
Record name 2-Amino-5-bromo-3-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-iodopyridine
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-bromo-pyridin-2-ylamine (50 g, 289 mmol) in 2M sulfuric acid (500 mL) was treated portionwise with potassium iodate (30.8 g, 144 mmol) and the mixture heated to 100° C. A solution of potassium iodide (26.5 g, 160 mmol) in water (50 mL) was added dropwise over ca. 1 hour. The mixture was allowed to stir for a further 30 minutes then cooled to ambient temperature. The pH of the aqueous phase was adjusted to 8-9 and the mixture extracted with ethyl acetate (×3). The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine, dried (Na2SO4) and evaporated to afford the title compound as a brown solid (77.4 g, 90%). 1H NMR (300 MHz, CDCl3): 8.06 (d, J=2.2 Hz, 1H), 7.96 (d, J=2.2 Hz, 1H), 4.96 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

2-Amino-5-bromopyridine (CAS No. 1072-97-5) (300 g) was dissolved in a mixed solvent consisting of 1000 ml of acetic acid and 200 ml of water, 30 ml of concentrated sulfuric acid were gradually dropped thereinto under stirring. Then, 79.1 g of periodic acid hydrate and 176 g of iodine were added thereto, followed by stirring at 80° C. for 4 hours. To the reaction mixture were added periodic acid hydrate (40 g) and iodine (22 g), followed by further stirring at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was poured onto ice (3000 ml) and neutralized to pH 7.0 with 5N aqueous sodium hydroxide. The resulting crystals were collected by filtration, dissolved in a mixed solvent of ethyl acetate/diethyl ether, successively washed with aqueous sodium thiosulfate, water, 1N aqueous sodium hydroxide and brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated, to give 392 g of 2-amino-5-bromo-3-iodopyridine (yield: 76%). 2-Amino-5-bromo-3-iodopyridine (100 g) was gradually added to 300 ml of concentrated sulfuric acid under ice-cooling. After the reaction mixture was stirred at room temperature for 2 hours, it was ice-cooled again. 35 g of sodium nitrite were gradually added thereto, followed by stirring at room temperature for 3 days and nights. The reaction solution was poured onto ice (3000 ml) and neutralized to pH 4.0 with sodium hydroxide. The resulting crystals were collected by filtration, washed with water and warm air-dried at 60° C. for one day and night, to give 102 g (quantitative) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
79.1 g
Type
reactant
Reaction Step Three
Quantity
176 g
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reactant
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Quantity
40 g
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reactant
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Quantity
22 g
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catalyst
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

I2 (8.81 g, 34.7 mmol, 1.2 equiv.) was added to a solution of 5-bromopyridin-2-amine (5.00 g, 28.9 mmol) in DMSO (30 mL), and the resulting mixture was stirred at 100° C. for 4 h. After standing at 25° C. for 12 h, the reaction mixture was poured onto a saturated Na2S2O5 aqueous solution (20 mL), and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, EtOAc 15 to 25%) providing 5-bromo-3-iodopyridin-2-amine (4.00 g, 46%) as a pale yellow solid. H1 NMR (300 MHz, CDCl3): δ 8.07 (s, 1H), 7.98 (s, 1H) and 5.05 (bs, 2H). K2CO3 aqueous solution (1 M, 6.8 mL) was added to a suspension of 5-bromo-3-iodopyridin-2-amine (2.00 g, 6.69 mmol), 6-methoxypyridin-3-ylboronic acid (1.12 g, 7.32 s mmol, 1.1 equiv.), and Pd(PPh)3 (380 mg, 5 mol %) in dioxane (20 mL) under N2. The reaction mixture was stirred at 120° C. for 14 h, poured onto H2O (65 mL) and extracted with EtOAc (3×80 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, EtOAc 30 to 40%) providing intermediate 5-bromo-3-(6-methoxypyridin-3-yl)pyridin-2-amine (1′) (Formula iv) (993 mg, 53%) as a pale yellow solid.
Name
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
2-Amino-5-bromo-3-iodopyridine

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